- Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged libraries, Letters in Organic Chemistry, 2005, 2(2), 160-164
Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)
Fmoc-Phe(4-NO2)-OH structure
Product Name:Fmoc-Phe(4-NO2)-OH
Numero CAS:95753-55-2
MF:C24H20N2O6
MW:432.425406455994
MDL:MFCD00057810
CID:61805
PubChem ID:7016054
Update Time:2025-05-23
Fmoc-Phe(4-NO2)-OH Proprietà chimiche e fisiche
Nomi e identificatori
-
- Fmoc-4-nitro-L-phenylalanine
- Fmoc-p-nitro-Phe-OH
- Fmoc-Phe(4-NO2)-OH
- Fmoc-L-4-Nitrophe
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
- N-Fmoc-4-nitro-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- Fmoc-4-Nitro-L-Phe-Hydrate
- Fmoc-L-4-Nitrophenylalanine
- N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine
- Fmoc-L-4-NO2-Phe-OH
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid
- PubChem19013
- fmoc-4-nitrophenylalanine
- N-Fmoc-4-Nitro-L-Phe-OH
- (2S)-2-(9H-flu
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)
- L
- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid
- 301: PN: US20070042401 PAGE: 38 claimed protein
- 993: PN: WO2006135786 PAGE: 71 claimed protein
- Fmoc-L-Phe(4-NO2)-OH
- Fmoc-Phe(p-NO2)-OH
- N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
- Fmoc-Phe(4-NO2)-OH,98%
- HY-W010906
- 95753-55-2
- AC-9941
- PS-12015
- RZRRJPNDKJOLHI-QFIPXVFZSA-N
- AKOS015837264
- Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-
- S12017
- M03192
- Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH
- Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- AC-9942
- (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- CS-W011622
- EN300-312406
- J-300425
- DTXSID10426792
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
- MFCD00057810
- F0443
- Z2044796602
- SCHEMBL800312
-
- MDL: MFCD00057810
- Inchi: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
- Chiave InChI: RZRRJPNDKJOLHI-QFIPXVFZSA-N
- Sorrisi: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1
Proprietà calcolate
- Massa esatta: 432.132
- Massa monoisotopica: 432.132
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 665
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 121
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 4.5
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Densità: 1.3710
- Punto di fusione: 213-223℃
- Punto di ebollizione: 692.3±55.0 °C at 760 mmHg
- Punto di infiammabilità: 372.5±31.5 °C
- PSA: 121.45000
- LogP: 5.04330
- Solubilità: Non determinato
Fmoc-Phe(4-NO2)-OH Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22;S24/25
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:2-8°C
Fmoc-Phe(4-NO2)-OH Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F657600-1g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 1g |
$ 75.00 | 2022-06-04 | ||
| TRC | F657600-5g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 5g |
$ 240.00 | 2022-06-04 | ||
| TRC | F657600-25g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 25g |
$ 770.00 | 2022-06-04 | ||
| Chemenu | CM220385-25g |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95% | 25g |
$139 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0443-1g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 98.0%(LC&T) | 1g |
¥190.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0443-5g |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 98.0%(LC&T) | 5g |
¥690.0 | 2022-06-10 | |
| abcr | AB144735-1 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 1 g |
€62.40 | 2023-07-20 | |
| abcr | AB144735-5 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 5 g |
€110.00 | 2023-07-20 | |
| abcr | AB144735-25 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 25 g |
€288.50 | 2023-07-20 | |
| abcr | AB144735-100 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 100 g |
€722.00 | 2023-07-20 |
Fmoc-Phe(4-NO2)-OH Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water
1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2
1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Riferimento
- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid
1.2 -
1.2 -
Riferimento
- Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalization, Bioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Solid phase and combinatorial synthesis of benzodiazepines on a solid support, United States, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Chiral analysis of the reaction stages in the Edman method for sequencing peptides, Journal of the Chemical Society, 1984, (10), 1723-7
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivatives, Letters in Organic Chemistry, 2007, 4(4), 261-264
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C
1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C
1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt
Riferimento
- Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds, Mexico, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Ethylenediamine Solvents: Methanol , Water ; 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groups, Organic & Biomolecular Chemistry, 2015, 13(19), 5444-5449
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: 1-Methylimidazole , MSNT Solvents: Dichloromethane ; 1 h, rt
Riferimento
- Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Dimethylformamide
Riferimento
- Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors, United States, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of concept, Journal of Organic Chemistry, 2014, 79(23), 11409-11415
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptides, Bioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718
Fmoc-Phe(4-NO2)-OH Raw materials
- (9H-fluoren-9-yl)methyl chloroformate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- L-Phenylalanine
- Fmoc-OSu
- Fmoc-Tyr-OH
- Fmoc-Phe(4-NO2)-OH
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-[(4-nitrophenyl)methyl]-1,3-dioxo-, methyl ester
Fmoc-Phe(4-NO2)-OH Preparation Products
Fmoc-Phe(4-NO2)-OH Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95753-55-2)Fmoc-4-nitro-L-phenylalanine
Numero d'ordine:sfd17410
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:95753-55-2)Fmoc-对硝基-L-苯丙氨酸
Numero d'ordine:LE26563043
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:56
Prezzo ($):discuss personally
Email:18501500038@163.com
Fmoc-Phe(4-NO2)-OH Letteratura correlata
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
95753-55-2 (Fmoc-Phe(4-NO2)-OH) Prodotti correlati
- 1161-13-3(Z-Phe-OH)
- 1164-16-5(Z-Tyr-OH)
- 177966-63-1(Fmoc-4-nitro-D-phenylalanine)
- 206060-42-6(Fmoc-3-Nitro-L-phenylalanine)
- 2899-07-2(Cbz-N-methyl-L-phenylalanine)
- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
- 1685-33-2(Cbz-D-Valine)
- 2018-66-8(N-Cbz-L-leucine)
- 2448-45-5(((Benzyloxy)carbonyl)-D-phenylalanine)
- 1149-26-4(N-Cbz-L-valine)